Dhodh-IN-15 is classified under the category of DHODH inhibitors, which are being explored for their anti-cancer properties. The compound's design is based on structure-activity relationship studies aimed at optimizing its efficacy and selectivity against DHODH. The development of Dhodh-IN-15 is part of a broader research effort to identify small molecules that can effectively target metabolic pathways in cancer cells .
The synthesis of Dhodh-IN-15 involves several key steps, typically employing organic synthesis techniques common in medicinal chemistry. The precise synthetic route may vary, but it generally includes:
Dhodh-IN-15 features a molecular structure designed to fit into the active site of DHODH. While specific structural data for Dhodh-IN-15 may not be publicly available, compounds in this class typically share structural motifs that facilitate interactions with the enzyme's binding site. These may include:
The structural analysis can be supported by computational modeling techniques to predict binding affinities and interactions within the enzyme's active site .
Dhodh-IN-15 primarily acts through competitive inhibition of DHODH. The chemical reaction it influences can be summarized as follows:
Inhibition by Dhodh-IN-15 prevents this conversion, leading to a decrease in orotate levels and subsequent pyrimidine nucleotide depletion. This mechanism results in reduced DNA and RNA synthesis, ultimately affecting cell proliferation and inducing apoptosis in sensitive cancer cells .
The mechanism of action for Dhodh-IN-15 involves:
While specific data for Dhodh-IN-15 may not be extensively documented, typical properties for compounds in this class include:
These properties are essential for assessing the bioavailability and pharmacokinetics of Dhodh-IN-15 .
Dhodh-IN-15 has potential applications primarily in oncology:
CAS No.: 4682-03-5
CAS No.: 14681-59-5
CAS No.: 11042-30-1
CAS No.: 14680-51-4
CAS No.: 54061-45-9